

Zgwatinib (SOMG-833): Application Notes and Protocols for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025



For Research Use Only

Introduction

Zgwatinib (also known as SOMG-833) is a potent, selective, and ATP-competitive inhibitor of the c-MET receptor tyrosine kinase.[1][2] The hepatocyte growth factor (HGF)/c-MET signaling pathway is a critical driver in the proliferation, survival, migration, and invasion of various tumor cells.[2][3] Aberrant activation of the c-MET pathway, through gene amplification, fusion, or mutation, is implicated in the progression of numerous human cancers, making it a key target for therapeutic intervention.[2] **Zgwatinib** has demonstrated high selectivity for c-MET, with an IC50 of approximately 0.93 nM, and has shown significant anti-tumor efficacy in preclinical xenograft models dependent on c-MET signaling.[1][2] These notes provide a comprehensive overview of the recommended dosages and protocols for in vivo animal studies using **Zgwatinib**.

Data Presentation: In Vivo Efficacy of Zgwatinib

The following table summarizes the in vivo anti-tumor efficacy of **Zgwatinib** in various c-MET dependent xenograft models.

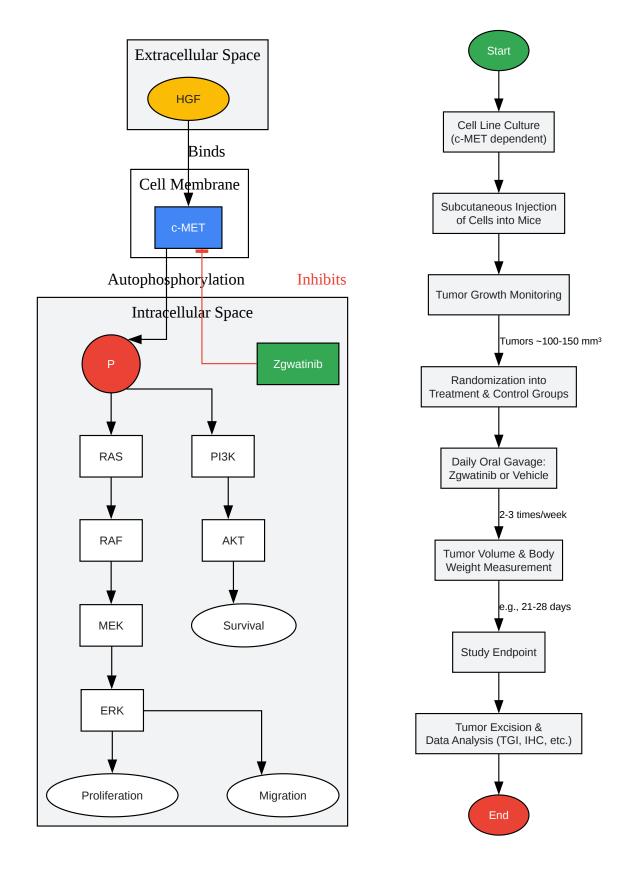


Animal Model	Cell Line	Dosage and Administrat ion	Treatment Schedule	Tumor Growth Inhibition (TGI)	Reference
Nude Mice	NIH- 3T3/TPR- MET	20, 40, 80 mg/kg, oral gavage	Daily	Dose- dependent	Zhang, H, et al. (2014)
Nude Mice	U-87MG (Glioblastoma)	20, 40, 80 mg/kg, oral gavage	Daily	Dose- dependent	Zhang, H, et al. (2014)
Nude Mice	EBC-1 (Lung Cancer)	20, 40, 80 mg/kg, oral gavage	Daily	Dose- dependent	Zhang, H, et al. (2014)

Signaling Pathway

The diagram below illustrates the HGF/c-MET signaling pathway and the mechanism of action of **Zgwatinib**. Upon binding of its ligand, HGF, the c-MET receptor dimerizes and autophosphorylates, activating downstream signaling cascades including the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation, survival, and migration. **Zgwatinib** selectively binds to the ATP-binding site of the c-MET kinase domain, inhibiting its autophosphorylation and subsequent downstream signaling.





Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. SOMG-833, a novel selective c-MET inhibitor, blocks c-MET-dependent neoplastic effects and exerts antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of the c-MET signaling pathway PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Zgwatinib (SOMG-833): Application Notes and Protocols for In Vivo Animal Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610918#zgwatinib-dosage-for-in-vivo-animal-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







Check Availability & Pricing